3-Bromo-4-(2-hydroxyethoxy)benzonitrile 3-Bromo-4-(2-hydroxyethoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18910671
InChI: InChI=1S/C9H8BrNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2
SMILES:
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol

3-Bromo-4-(2-hydroxyethoxy)benzonitrile

CAS No.:

Cat. No.: VC18910671

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(2-hydroxyethoxy)benzonitrile -

Specification

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
IUPAC Name 3-bromo-4-(2-hydroxyethoxy)benzonitrile
Standard InChI InChI=1S/C9H8BrNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2
Standard InChI Key NJWBKRXFWNVVOO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C#N)Br)OCCO

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

3-Bromo-4-(2-hydroxyethoxy)benzonitrile consists of a benzene ring substituted with:

  • A bromine atom at the 3-position,

  • A nitrile group (-CN) at the 1-position,

  • A 2-hydroxyethoxy group (-OCH₂CH₂OH) at the 4-position.

This arrangement combines electron-withdrawing (nitrile, bromine) and hydrophilic (hydroxyethoxy) groups, creating a polar yet reactive molecular scaffold. Comparative analysis with analogous compounds, such as 3-bromo-4-hydroxybenzonitrile (CAS 2315-86-8) , suggests that the hydroxyethoxy side chain enhances solubility in polar solvents like methanol or water .

Predicted Physicochemical Properties

While experimental data for this compound are unavailable, properties can be extrapolated from structurally related molecules:

Property3-Bromo-4-(2-hydroxyethoxy)benzonitrile (Predicted)3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8) 3-Bromo-4-fluoro-2-hydroxybenzonitrile (CAS 1257535-02-6)
Molecular Weight (g/mol)242.06198.02216.01
Melting Point (°C)120–125 (estimated)155–159Not reported
Boiling Point (°C)280–290 (estimated)271.1 (predicted)255.9 (predicted)
Density (g/cm³)1.65–1.751.791.90
SolubilityModerate in methanol, DMSO; low in hexaneSlightly soluble in chloroform, methanol Not reported
pKa~8.5 (hydroxyl group)6.30 Not reported

The hydroxyethoxy group likely reduces crystallinity compared to its hydroxy counterpart, lowering the melting point . Increased hydrogen bonding capacity may improve solubility in protic solvents.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of 4-hydroxybenzonitrile:

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 3-position.

  • Etherification: Reaction with ethylene glycol derivatives installs the 2-hydroxyethoxy group.

Stepwise Synthesis Protocol

  • Bromination of 4-Hydroxybenzonitrile

    • Reagents: Br₂, FeBr₃ (catalyst).

    • Conditions: 0–5°C in dichloromethane, 12–24 hours.

    • Intermediate: 3-Bromo-4-hydroxybenzonitrile (yield: 70–85%) .

  • Alkoxylation with Ethylene Glycol Derivatives

    • Reagents: 2-Chloroethanol, K₂CO₃, CuI (catalyst).

    • Conditions: Reflux in DMF, 8–12 hours.

    • Product: 3-Bromo-4-(2-hydroxyethoxy)benzonitrile (yield: 50–65% estimated).

This route mirrors methods used for 3-bromo-4-(2-iodophenoxy)-benzonitrile, substituting iodophenol with 2-chloroethanol.

Applications in Scientific Research

Pharmaceutical Intermediate

Benzonitrile derivatives are pivotal in drug discovery. For example:

  • Kinase Inhibitors: Nitrile groups chelate ATP-binding sites in kinases .

  • Anticancer Agents: Brominated aromatics exhibit cytotoxicity via DNA intercalation .

Materials Science

  • Liquid Crystals: The polar hydroxyethoxy group may stabilize mesophases in nematic materials.

  • Coordination Polymers: Nitrile and ether moieties can coordinate metal ions (e.g., Cu²⁺, Zn²⁺).

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